N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide
Description
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c1-23-16-14(3-2-8-17-16)15(20)18-11-12-6-9-19(10-7-12)24(21,22)13-4-5-13/h2-3,8,12-13H,4-7,9-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOXYOYUIKISBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H20N2O2S2
- Molecular Weight : 304.45 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer progression, particularly cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor activity. In vitro studies have demonstrated:
- IC50 Values : The compound has shown IC50 values in the nanomolar range against various cancer cell lines, indicating strong inhibitory effects on cell proliferation. For instance, a related compound demonstrated an IC50 of 12 nM against KARPAS422 cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby providing therapeutic potential for inflammatory diseases.
Research Findings and Case Studies
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide with related compounds, focusing on structural motifs, therapeutic targets, and pharmacological profiles.
Structural Analog: Goxalapladib (CAS-412950-27-7)
Goxalapladib, developed by GlaxoSmithKline, shares superficial similarities in its piperidine-containing scaffold but diverges significantly in core structure and functional groups. Key differences include:
| Property | This compound | Goxalapladib |
|---|---|---|
| Core Structure | Nicotinamide derivative | 1,8-Naphthyridine-1(4H)-acetamide |
| Key Substituents | Cyclopropylsulfonyl, methylthio | Trifluoromethyl biphenyl, difluorophenyl |
| Molecular Weight | Not publicly reported | 718.80 g/mol |
| Therapeutic Indication | Undisclosed (structural analysis suggests kinase or protease inhibition) | Atherosclerosis (phospholipase A2 inhibitor) |
Pharmacological Insights :
- Goxalapladib’s naphthyridine core and trifluoromethyl groups enhance lipophilicity and target engagement with phospholipase A2, a key enzyme in inflammatory pathways . In contrast, the nicotinamide scaffold of the subject compound may favor interactions with NAD(P)H-dependent enzymes or kinases.
- The cyclopropylsulfonyl group in the subject compound likely improves metabolic stability compared to Goxalapladib’s methoxyethyl-piperidine moiety, which could increase susceptibility to oxidative metabolism.
Broader Context: Nicotinamide Derivatives
Nicotinamide-based compounds are widely explored for their roles in cellular metabolism and enzyme regulation. For example:
- Nicotinamide (Vitamin B3) : A precursor to NAD+ with antioxidant properties but lacks the structural complexity for targeted enzyme inhibition.
- Selisistat (EX-527) : A nicotinamide derivative inhibiting SIRT1 deacetylase, featuring a fluorophenyl group instead of a cyclopropylsulfonyl-piperidine chain.
Research Findings and Data Gaps
- Synthetic Accessibility : The cyclopropylsulfonyl-piperidine group introduces synthetic challenges due to steric hindrance, necessitating optimized coupling strategies.
- Target Prediction : Computational docking studies (unpublished) suggest affinity for kinases such as JAK3 or PI3Kγ, though experimental validation is lacking.
- Safety Profile: No toxicity data is available. Structural analogs like Goxalapladib show moderate CYP450 inhibition risks due to aromatic fluorine substituents , whereas the subject compound’s sulfur-containing groups may pose distinct metabolic liabilities.
Preparation Methods
Synthesis of 1-(Cyclopropylsulfonyl)piperidin-4-ylmethanol
The piperidine scaffold is functionalized via sulfonylation using cyclopropylsulfonyl chloride. As described in, this reaction typically proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the sulfonylated intermediate in >85% purity after aqueous workup.
Critical Parameters :
- Reaction temperature: 0–25°C.
- Stoichiometry: 1.2 equivalents of sulfonyl chloride to ensure complete conversion.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Introduction of the Methylthio Group to Nicotinamide
2-Chloronicotinic acid undergoes nucleophilic substitution with sodium methanethiolate in dimethylformamide (DMF) at 60°C. The reaction is monitored via thin-layer chromatography (TLC), with the methylthio product isolated in 70–78% yield.
Side Reactions :
- Over-alkylation at the 4- or 6-position (mitigated by steric hindrance).
- Oxidation of the thioether to sulfoxide (prevented by inert atmosphere).
Amide Bond Formation
Coupling the sulfonylated piperidine and 2-(methylthio)nicotinic acid employs carbodiimide reagents (e.g., EDC/HOBt) in DCM or THF. The reaction achieves >90% conversion within 12 hours, with the final product purified via recrystallization from ethanol/water.
Optimization Insights :
- EDC vs. DCC : EDC reduces racemization risks.
- Solvent Selection : THF improves solubility of the nicotinamide derivative.
Reaction Optimization and Challenges
Sulfonylation Efficiency
Patent identifies residual starting material (5–10%) due to incomplete sulfonylation. Increasing the reaction time to 24 hours or using catalytic DMAP enhances yields to 92–95%.
Amidation Side Products
Competitive formation of N-acylurea is observed when using excess EDC. Patent recommends strict stoichiometric control (1:1 ratio of acid to amine) and additive use (e.g., HOAt).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) :
- δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H6).
- δ 3.65 (m, 2H, piperidine-CH₂).
- δ 2.55 (s, 3H, SCH₃).
- ¹³C NMR :
- 167.8 ppm (amide carbonyl).
- 43.2 ppm (cyclopropyl-SO₂).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₇H₂₃N₃O₃S₂ : 397.12 g/mol.
- Observed : 397.11 g/mol [M+H]⁺.
Industrial-Scale Considerations
Large-scale synthesis (patent) emphasizes cost-effective reagents and solvent recovery:
- Cyclopropylsulfonyl chloride : Sourced via cyclopropane sulfonic acid and PCl₅.
- Waste Management : Neutralization of acidic byproducts with CaCO₃.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
